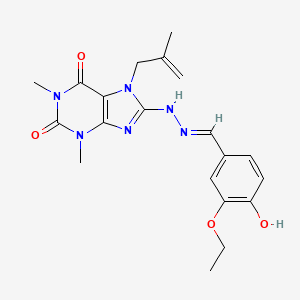

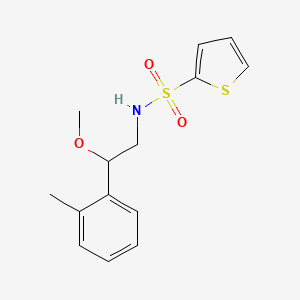

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The presence of the sulfonylbenzamide group suggests potential pharmacological properties, as similar structures have been studied for their electrophysiological activity and anti-inflammatory and anti-cancer effects .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of 5-sulfonamidoimidazoles from aromatic 1,2,4-oxadiazoles and N-sulfonyl-1,2,3-triazoles is achieved through Rh(II)-catalyzed transannulation, indicating the versatility of oxadiazole derivatives in chemical transformations . Similarly, the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties has been reported, with the structures confirmed by spectroscopic data and elemental analyses . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the ring, such as the methyl group and the piperidinylsulfonyl moiety, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives are known to participate in various chemical reactions, including transannulation and substitution reactions. These reactions are often regioselective and can be mediated by catalysts such as Rh(II) to yield fully substituted imidazoles . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can be tailored for specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. Spectroscopic techniques like IR, 1H-NMR, and 13C-NMR are commonly used to elucidate the structures of these compounds . The presence of the sulfonyl group and the piperidinyl moiety in the compound of interest suggests it may have significant solubility in polar solvents, which is advantageous for biological applications .

Scientific Research Applications

Pharmacological Properties

- Serotonin Receptor Antagonists: A study by Liao et al. (2000) discusses compounds related to N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide as potent and selective serotonin (5-HT(1B/1D)) antagonists. They demonstrate potential for enhancing serotonin release and inhibiting acetylcholine release, indicating applications in neurological and psychiatric disorders (Liao et al., 2000).

Antibacterial and Antifungal Applications

- Antibacterial Activity: Aziz‐ur‐Rehman et al. (2017) report on the synthesis of derivatives with antibacterial properties, highlighting the potential of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

- Antifungal Activity: The research by Xu et al. (2011) and (2012) focuses on the synthesis of sulfone compounds with 1,3,4-oxadiazole moieties, showing promising antifungal activities against various plant pathogenic fungi, suggesting applications in agriculture and horticulture (Xu et al., 2011), (Xu et al., 2012).

Anti-cancer Applications

- Potential Anticancer Agents: Redda and Gangapuram (2007) discuss the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a derivative class, as potential anticancer agents. Their work contributes to the ongoing search for new, effective anticancer medications (Redda & Gangapuram, 2007).

Other Medical Applications

- Drug Metabolism Studies: Zmijewski et al. (2006) demonstrate the application of biocatalysis in drug metabolism, specifically studying the mammalian metabolites of a related biaryl-bis-sulfonamide compound, which has implications for understanding the metabolic pathways of similar compounds (Zmijewski et al., 2006).

properties

IUPAC Name |

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-11-5-3-4-10-20(11)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(2)24-16/h6-9,11H,3-5,10H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMPDXQALKPONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)